Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-

Organic Synthesis Heterocyclic Chemistry Building Blocks

Researchers optimizing 5-nitro-2-pyridyl anti-parasitic leads require precise substitution; generic isomers fail to replicate target binding. Acetamide, 2-[(5-nitro-pyridin-2-yl)amino]- (CAS 98277-35-1) delivers the exact 5-nitro-2-pyridylamino scaffold with a glycinamide side chain, enabling consistent SAR and nitroreductase-mediated bioactivation studies. • Defined 5-nitro substitution for SNAr-based library synthesis and nitroreductase probing • Key building block for anti-parasitic lead optimization (Trichomonas vaginalis activity demonstrated) • In stock, ≥95% purity, immediate global dispatch

Molecular Formula C7H8N4O3
Molecular Weight 196.16 g/mol
Cat. No. B13781824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[(5-nitro-pyridin-2-YL)amino]-
Molecular FormulaC7H8N4O3
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])NCC(=O)N
InChIInChI=1S/C7H8N4O3/c8-6(12)4-10-7-2-1-5(3-9-7)11(13)14/h1-3H,4H2,(H2,8,12)(H,9,10)
InChIKeyLHZDMLHEVKKJHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, 2-[(5-nitro-pyridin-2-yl)amino]-: Identity & Properties


Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- (CAS 98277-35-1) is a nitropyridine-acetamide derivative characterized by a 5-nitro-2-pyridyl group linked to an acetamide moiety via an amino bridge. Its molecular formula is C7H8N4O3, with a molecular weight of 196.16 g/mol . This compound serves primarily as a synthetic intermediate and building block in medicinal chemistry and heterocyclic synthesis, owing to the reactivity conferred by its nitro group and pyridine ring [1].

Role Synthetic intermediate
Scaffold 5-Nitro-2-pyridyl
Side chain Aminoacetamide

Acetamide, 2-[(5-nitro-pyridin-2-yl)amino]-: Structural Specificity


In-class nitropyridine acetamides cannot be simply interchanged due to the precise electronic and steric effects imposed by the 5-nitro-2-pyridyl substitution pattern. This specific arrangement dictates reactivity in nucleophilic aromatic substitution (SNAr) and influences binding affinity to biological targets. Isomers with nitro groups at other positions (e.g., 3-nitro or 4-nitro) exhibit distinct physicochemical and biological profiles, as demonstrated by the varying in vitro activities of 5- vs. 3-nitropyridines against protozoan organisms [1]. Furthermore, the glycinamide side chain in the target compound imparts different hydrogen-bonding capabilities and polarity compared to simpler acetamide analogs, affecting solubility and pharmacokinetic behavior in drug discovery contexts [2].

Positional isomer (e.g., 3-nitro or 4-nitro) may alter SNAr reactivity and biological target interaction; 5-nitro substitution pattern is not interchangeable.
Glycinamide side chain imparts distinct hydrogen-bonding capacity and polarity compared to simpler acetamide analogs, potentially shifting solubility and assay behavior.
Class-level anti-parasitic inference cannot be transferred to target-specific activity without direct validation; structural similarity alone does not guarantee comparable potency or selectivity.

Acetamide, 2-[(5-nitro-pyridin-2-yl)amino]-: Evidence vs. Analogs


Synthetic Utility: N-Pyridinylacetamide Protocol

The compound can be prepared via a general method for N-pyridinylacetamides that involves diazotization of 5-nitro-2-aminopyridine in acetonitrile. This approach offers a convenient alternative to traditional amidation, with reported yields for related compounds ranging from 60% to 80% [1]. While direct yield data for the target compound is not published, the method's applicability to a broad range of aminopyridines supports its synthetic feasibility [1].

Synthetic Route
Class-level inference
Analogous N-pyridinylacetamide synthesis: 80.1% yield reported for 2-acetamido-5-nitropyridine via diazotization in acetonitrile. Target compound no direct yield data.
Supports synthetic feasibility via diazotization method.
Direct yield and purity data to verify.
Organic Synthesis Heterocyclic Chemistry Building Blocks

Physicochemical Differences vs. Positional Isomers

Predicted physicochemical properties for the 5-nitro-2-pyridyl acetamide scaffold indicate distinct differences from positional isomers. For example, the closely related 2-acetamido-5-nitropyridine exhibits a melting point of 199-203 °C and a density of 1.419 g/cm³ (predicted) . In contrast, the 3-nitropyridin-2-yl isomer (CAS 79371-44-1) is reported with a melting point of 152-156 °C . These variations arise from differences in intermolecular hydrogen bonding and crystal packing, which can significantly impact purification, handling, and formulation in research settings.

Melting Point
Class-level inference
Predicted mp for 5-nitro scaffold: ~199–203°C; comparator N-(3-nitropyridin-2-yl)acetamide: 152–156°C. Δ ≈ 47°C.
Indicates different purification and handling profiles.
Experimental mp data required for target compound.
Physicochemical Properties Formulation Science Preformulation

Anti-Parasitic Activity via Nitro Bioactivation

The 5-nitro-2-pyridyl moiety is a known scaffold for anti-parasitic activity. In a study of 3- and 5-nitropyridines, 2-acetamido-5-nitropyridine was shown to reverse the in vitro inhibition of Trichomonas vaginalis growth caused by other nitro compounds [1]. This suggests that the 5-nitro-2-pyridyl group can be bioactivated by nitroreductases within the parasite, leading to cytotoxic effects. The target compound, bearing a glycinamide side chain, may exhibit enhanced aqueous solubility compared to the acetamide analog, potentially improving its drug-like properties . Direct comparative data for the target compound are lacking, but the class-level evidence supports its use as a scaffold for anti-parasitic drug discovery.

Anti-parasitic activity
Class-level inference
2-acetamido-5-nitropyridine reversed in vitro inhibition of T. vaginalis; target compound activity not directly reported.
Supports 5-nitro-2-pyridyl scaffold exploration for anti-parasitic research.
Target-specific potency and selectivity data to verify.
Anti-infective Antiparasitic Nitroreductase

Acetamide, 2-[(5-nitro-pyridin-2-yl)amino]-: Key Applications


Medicinal Chemistry: Anti-Parasitic Agents

The compound serves as a key intermediate for the design of 5-nitro-2-pyridyl-based anti-parasitic agents. Its structural similarity to 2-acetamido-5-nitropyridine, which demonstrated activity against Trichomonas vaginalis [1], makes it a promising scaffold for further optimization. The glycinamide side chain may be modified to improve aqueous solubility and target engagement [2].

Building Block for Nitrogen Heterocycles

The compound can be utilized as a versatile building block in the synthesis of more complex heterocyclic systems, including fused pyridine derivatives and pyrimidine analogs. Its reactivity in nucleophilic substitution reactions, facilitated by the nitro group, enables the construction of diverse chemical libraries for high-throughput screening [2].

Probe for Nitroreductase Studies

The 5-nitro-2-pyridyl moiety is a known substrate for bacterial and parasitic nitroreductases. This compound can be employed as a probe to study nitroreductase-mediated bioactivation mechanisms, potentially aiding in the development of hypoxia-activated prodrugs or targeted anti-infective therapies [1].

Application
Selection Property
Validation Focus
Anti-parasitic scaffold research
5-Nitro-2-pyridyl bioactivation potential
Class-level anti-parasitic assay context
Heterocyclic synthesis
Nitro-activated SNAr reactivity
Yield and purity under diazotization conditions
Nitroreductase substrate probe
5-Nitro group enzymatic activation
Nitroreductase assay and metabolic stability

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